1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a furan ring substituted with dimethyl groups, a methoxyphenyl sulfonyl group, and a piperidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a strong base.
Attachment of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of a methoxyphenyl precursor using sulfonyl chloride in the presence of a base like pyridine.
Formation of the Piperidinyl Methanone Moiety: The final step involves the coupling of the piperidine ring with the furan derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the methanone moiety can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool for understanding cellular processes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features allow it to interact with specific molecular targets, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The furan ring and methoxyphenyl sulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidinyl methanone moiety can further enhance these interactions by providing additional binding sites.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone: This compound features a similar furan ring and methoxyphenyl sulfonyl group but differs in the presence of a spirocyclic moiety.
N-arylsulfonyl-3-acetylindole derivatives: These compounds share the sulfonyl group and have been studied for their biological activities.
Uniqueness
What sets 1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications across various fields. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-13-12-18(14(2)25-13)19(21)20-10-8-17(9-11-20)26(22,23)16-6-4-15(24-3)5-7-16/h4-7,12,17H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPVONVGGJHLBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.